(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes an ethyl ester and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, followed by functional group transformations. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic structure, which is then modified to introduce the amino and ester groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Ethyl acetate: Commonly used as a solvent in various chemical reactions
Uniqueness
(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its bicyclic structure and the presence of both an amino and an ester group.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8-,9+/m0/s1 |
InChI Key |
SMNRHCYSKKEJLS-UYXSQOIJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1N)C=C2 |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2 |
Origin of Product |
United States |
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